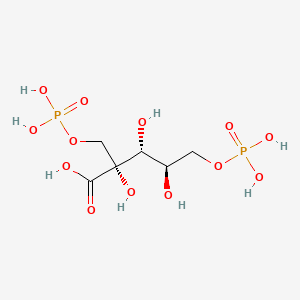
Capeserod hydrochloride
Vue d'ensemble
Description
Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It potently enhances cognition, learning, and memory, and also possesses antidepressant effects .
Synthesis Analysis
The structure-activity relationship of Capeserod hydrochloride was estimated using three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques based on these structures’ field molecular (force and Gaussian field) . The largest contributions are provided by steric and hydrogen bond acceptors properties .Molecular Structure Analysis
The molecular formula of Capeserod hydrochloride is C23H26Cl2N4O4 . The InChI is InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17 (20-21 (19 (18)25)31-13-12-30-20)22-26-28 (23 (29)32-22)16-7-10-27 (11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H .Chemical Reactions Analysis
Capeserod hydrochloride is a selective 5-HT4 receptor partial agonist . It enhances cognition, learning, and memory .Physical And Chemical Properties Analysis
The molecular weight of Capeserod hydrochloride is 493.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Applications De Recherche Scientifique
Cognitive Enhancement
Capeserod is a selective 5-HT4 receptor partial agonist . It potently enhances cognition, learning, and memory . This makes it a potential candidate for treating cognitive impairments in conditions like Alzheimer’s disease .
Antidepressant Effects
In addition to its cognitive enhancement properties, Capeserod also possesses antidepressant effects . This could make it useful in the treatment of mood disorders .
3. Treatment of Memory Deficits and Dementia Capeserod was in phase II clinical trials around 2004–2006 for the treatment of memory deficits and dementia . However, no new information has surfaced since then and it appears to have been abandoned .
Treatment of Nervous System Diseases
Capeserod has been indicated for use in the treatment of various nervous system diseases . This is likely due to its effects on cognition and mood .
Treatment of Digestive System Disorders
Capeserod has also been indicated for use in the treatment of digestive system disorders . This could be related to the role of serotonin in the gut .
Treatment of Gastroparesis
Capeserod is being developed for the treatment of gastroparesis . This condition involves delayed gastric emptying and can cause symptoms like nausea and vomiting .
Treatment of Pediatric Ulcerative Colitis
Capeserod has been indicated for the treatment of pediatric ulcerative colitis . This is a chronic inflammatory bowel disease that causes inflammation and ulcers in the digestive tract .
Treatment of Gastrointestinal Diseases
Capeserod has been indicated for the treatment of various gastrointestinal diseases . This could be related to its effects on the gut’s serotonin receptors .
Mécanisme D'action
Target of Action
Capeserod Hydrochloride is a selective partial agonist of the serotonin type 4 (5-HT4) receptor . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter that has various functions, including the regulation of mood, appetite, and sleep .
Mode of Action
As a 5-HT4 receptor partial agonist , Capeserod Hydrochloride binds to these receptors and mimics the action of serotonin to a certain extent . It has a Ki value of 0.6 nM and an intrinsic activity (IA) of 40-50% relative to serotonin .
Biochemical Pathways
The activation of 5-HT4 receptors by Capeserod Hydrochloride can lead to various downstream effects. In the gastrointestinal (GI) tract, these receptors perform various functions, including gastric emptying, decreasing oesophageal reflux, and promoting intestinal peristalsis .
Pharmacokinetics
It’s worth noting that the drug was found to be safe and well-tolerated in clinical trials .
Result of Action
Capeserod Hydrochloride potently enhances cognition, learning, and memory, and also possesses antidepressant effects . It has been investigated in multiple clinical trials involving over 600 patients .
Action Environment
The action of Capeserod Hydrochloride can be influenced by various environmental factors. For instance, it is being repurposed for use in the treatment of gastrointestinal (GI) diseases
Orientations Futures
First Wave BioPharma has acquired Sanofi’s Capeserod with plans to repurpose it as a gastrointestinal (GI) disease therapy . They plan to meet with the U.S. Food and Drug Administration (FDA) to establish a development and regulatory pathway for Capeserod in GI diseases with the intent to initiate clinical trials in 2024 .
Propriétés
IUPAC Name |
5-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4.ClH/c24-18-14-17(20-21(19(18)25)31-13-12-30-20)22-26-28(23(29)32-22)16-7-10-27(11-8-16)9-6-15-4-2-1-3-5-15;/h1-5,14,16H,6-13,25H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNFXZHLRNQJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)OC(=N2)C3=CC(=C(C4=C3OCCO4)N)Cl)CCC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430955 | |
| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Capeserod hydrochloride | |
CAS RN |
191023-43-5 | |
| Record name | Capeserod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191023435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPESEROD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8TM6AN9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















